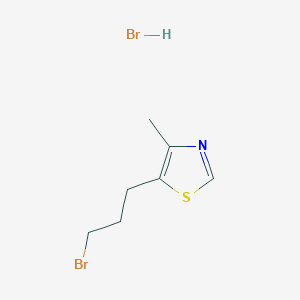

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the thiazole ring, along with a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide typically involves the reaction of 4-methylthiazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then isolated and purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)-4-methyl-1,3-thiazole, while oxidation with m-CPBA results in the formation of 5-(3-bromopropyl)-4-methyl-1,3-thiazole N-oxide.

Scientific Research Applications

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine: Research into potential therapeutic agents for various diseases, including cancer and infectious diseases, often involves this compound.

Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- 5-(3-Chloropropyl)-4-methyl-1,3-thiazolehydrochloride

- 5-(3-Iodopropyl)-4-methyl-1,3-thiazolehydroiodide

- 5-(3-Azidopropyl)-4-methyl-1,3-thiazole

Uniqueness

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and azido analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrobromide salt form enhances its solubility in water and other polar solvents, facilitating its use in various applications .

Biological Activity

5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is a synthetic compound known for its diverse biological activities, particularly its antibacterial and antifungal properties. This article provides an in-depth examination of its biological activity, synthesis, and potential applications based on available research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C8H9BrN2S

- Molar Mass: 313.12 g/mol

- Appearance: White to almost white crystalline solid

- Melting Point: 190 °C

- Boiling Point: 381.4 °C

- Solubility: Low solubility in water; soluble in organic solvents

The compound is characterized by a thiazole ring system, which is significant for its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial effects against various strains of bacteria. In particular, it has shown efficacy against:

- Gram-positive bacteria: Such as Staphylococcus aureus

- Gram-negative bacteria: Including Escherichia coli

Table 1: Antibacterial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in treating infections caused by multidrug-resistant bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It has shown effectiveness against various fungi, including:

- Candida albicans

- Aspergillus niger

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results indicate that this compound could play a role in antifungal treatments, especially in immunocompromised patients.

The precise mechanism of action of this compound is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in fungi. This disruption leads to cell lysis or growth inhibition, making it an effective antimicrobial agent .

Toxicity and Safety

Studies indicate that the compound exhibits low toxicity levels; however, it can cause skin and eye irritation upon contact. Laboratory safety protocols should be followed when handling this compound to mitigate any potential risks associated with exposure.

Applications in Research and Industry

This compound has potential applications across various fields:

- Pharmaceuticals: Development of new antimicrobial agents.

- Food Sciences: Potential use as a preservative due to its antimicrobial properties.

- Biomedical Research: Investigation into new therapeutic agents targeting resistant strains of bacteria and fungi.

Current Research Trends

Ongoing research is focused on enhancing the solubility of the compound to improve its applicability in different fields. Additionally, studies are exploring its potential uses in agriculture as a biopesticide and in nanotechnology for drug delivery systems.

Properties

Molecular Formula |

C7H11Br2NS |

|---|---|

Molecular Weight |

301.04 g/mol |

IUPAC Name |

5-(3-bromopropyl)-4-methyl-1,3-thiazole;hydrobromide |

InChI |

InChI=1S/C7H10BrNS.BrH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H |

InChI Key |

UAOKLPYZUKRESU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CCCBr.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.